molecular formula C29H23ClN2O4 B392288 5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE

5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE

Cat. No.: B392288
M. Wt: 499g/mol
InChI Key: YGICZJQAQJKVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE is a complex organic molecule with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Furyl Ring: This can be achieved through a Friedel-Crafts acylation reaction, where a furyl ring is introduced onto a suitable aromatic substrate.

    Nitration and Chlorination:

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the tetrahydrobenzo[a]phenanthridinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield a variety of substituted phenyl derivatives.

Scientific Research Applications

5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE:

    Medicinal Chemistry: Due to its complex structure, it can be used as a scaffold for the development of new pharmaceuticals.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chloro-5-nitrophenyl)-2-furyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the furyl and phenyl rings.

    3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one derivatives: These compounds have variations in the substituents on the tetrahydrobenzo[a]phenanthridinone core.

Uniqueness

The uniqueness of 5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-3,3-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE lies in its specific combination of functional groups and its potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C29H23ClN2O4

Molecular Weight

499g/mol

IUPAC Name

5-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one

InChI

InChI=1S/C29H23ClN2O4/c1-29(2)14-20-27(23(33)15-29)26-18-6-4-3-5-16(18)7-10-22(26)31-28(20)25-12-11-24(36-25)19-13-17(32(34)35)8-9-21(19)30/h3-13,28,31H,14-15H2,1-2H3

InChI Key

YGICZJQAQJKVDG-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)C3=C(C=CC4=CC=CC=C43)NC2C5=CC=C(O5)C6=C(C=CC(=C6)[N+](=O)[O-])Cl)C

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(C=CC4=CC=CC=C43)NC2C5=CC=C(O5)C6=C(C=CC(=C6)[N+](=O)[O-])Cl)C

Origin of Product

United States

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